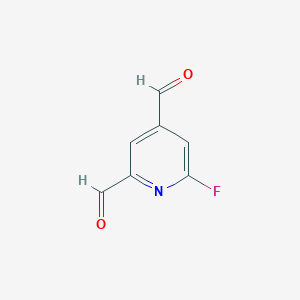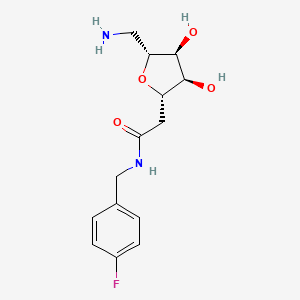
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, an aminomethyl group, and a fluorobenzyl group, making it a unique molecule with diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, introduction of the aminomethyl group, and attachment of the fluorobenzyl group. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This step often involves cyclization reactions using dihydroxy precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions, where a fluorobenzyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
科学研究应用
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The aminomethyl and fluorobenzyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-chlorobenzyl)acetamide
- 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-bromobenzyl)acetamide
Uniqueness
The presence of the fluorobenzyl group in 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
属性
分子式 |
C14H19FN2O4 |
|---|---|
分子量 |
298.31 g/mol |
IUPAC 名称 |
2-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H19FN2O4/c15-9-3-1-8(2-4-9)7-17-12(18)5-10-13(19)14(20)11(6-16)21-10/h1-4,10-11,13-14,19-20H,5-7,16H2,(H,17,18)/t10-,11+,13-,14+/m0/s1 |
InChI 键 |
RIUPHEHGVOQHJG-UZGDPCLZSA-N |
手性 SMILES |
C1=CC(=CC=C1CNC(=O)C[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O)F |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)CC2C(C(C(O2)CN)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



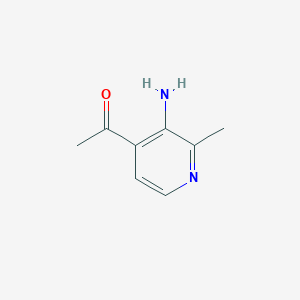
![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
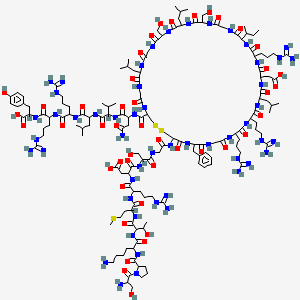
![[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14859822.png)
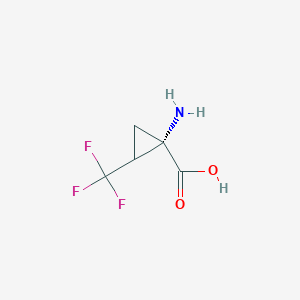
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859860.png)
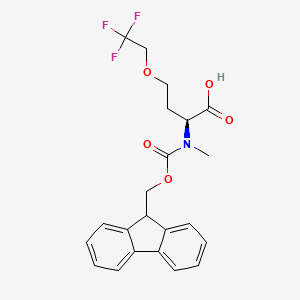
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
